

A Comparative Guide to Analytical Methods for the Quantification of Ixazomib

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Compound of Interest

Compound Name: Ixazomib-13C_{2,15}N

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ixazomib, an oral proteasome inhibitor used in the treatment of multiple myeloma.^[1]

Establishing robust and reliable analytical methods for the determination of Ixazomib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of various chromatographic techniques, offering a basis for method selection and implementation in a research or quality control laboratory.

Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of distinct analytical methods that have been validated for the quantification of Ixazomib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques, offering the requisite sensitivity and resolution.^[2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity, particularly for analysis in complex biological matrices.

Table 1: Performance Comparison of Analytical Methods for Ixazomib Quantification

Parameter	Method 1: RP-HPLC	Method 2: RP-HPLC	Method 3: UHPLC-UV
Linearity Range	50 - 250 µg/mL[3][4]	25 - 125 µg/mL[5]	2.50 - 100.00 µg/mL[2][6]
Correlation Coefficient (r ²)	0.999[3][4]	0.999[5]	Not explicitly stated
Limit of Detection (LOD)	2.03 µg/mL[3]	5.2 µg/mL[5]	Not explicitly stated
Limit of Quantification (LOQ)	6.17 µg/mL[3]	15.8 µg/mL[5]	Not explicitly stated
Precision (%RSD)	Intra-day: 0.47, Inter-day: 0.31[3][4]	Below 2.0%[5]	Not explicitly stated
Primary Application	Bulk and Pharmaceutical Dosage Forms[3][4]	Bulk and Pharmaceutical Dosage Forms[5]	Simultaneous assay of Ixazomib and its degradation products[2][6]

Experimental Protocols

Detailed methodologies for the described analytical methods are crucial for reproducibility.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the routine quality control analysis of Ixazomib in bulk and pharmaceutical dosage forms.[3][4]

- Instrumentation: A Waters HPLC system (or equivalent) with a PDA detector.[4]
- Column: Agilent C18, 4.6 x 150 mm, 5 µm particle size.[4]
- Mobile Phase: A mixture of water and acetonitrile in a 40:60 v/v ratio.[4]
- Flow Rate: 0.7 mL/min.[4]

- Injection Volume: 10 μ L.[4]
- Column Temperature: Ambient.[4]
- UV Detection: 274 nm.[4]
- Retention Time: Approximately 2.17 min.[4]

Method 2: Isocratic RP-HPLC with UV Detection (Alternative)

This method presents an alternative for the quantification of Ixazomib citrate in bulk and pharmaceutical dosage forms.[5]

- Instrumentation: An RP-HPLC system with a PDA detector.[5]
- Column: Hypersil C18, 4.6 x 150 mm, 5 μ m particle size.[5]
- Mobile Phase: A mixture of methanol and water in a 15:85 v/v ratio.[5]
- Flow Rate: 1.0 mL/min.[5]
- Injection Volume: 10 μ L.[5]
- UV Detection: 284 nm.[5]
- Retention Time: Approximately 3.515 min.[5]

Method 3: Rapid UHPLC-UV Method

This method is particularly useful for forced degradation studies and the simultaneous assay of Ixazomib and its degradation products.[2][6]

- Instrumentation: A UHPLC system with a UV detector.
- Column: Specific column details were not provided in the abstracts.
- Mobile Phase: Specific details were not provided in the abstracts.

- Concentration Ranges:
 - Ixazomib: 2.50 - 100.00 µg/mL[2][6]
 - Impurity A and B: 0.75 - 60.00 µg/mL[2][6]
 - Impurity C: 1.25 - 60.00 µg/mL[2][6]

Experimental Workflows

A clear understanding of the experimental workflow is essential for implementing these analytical methods.

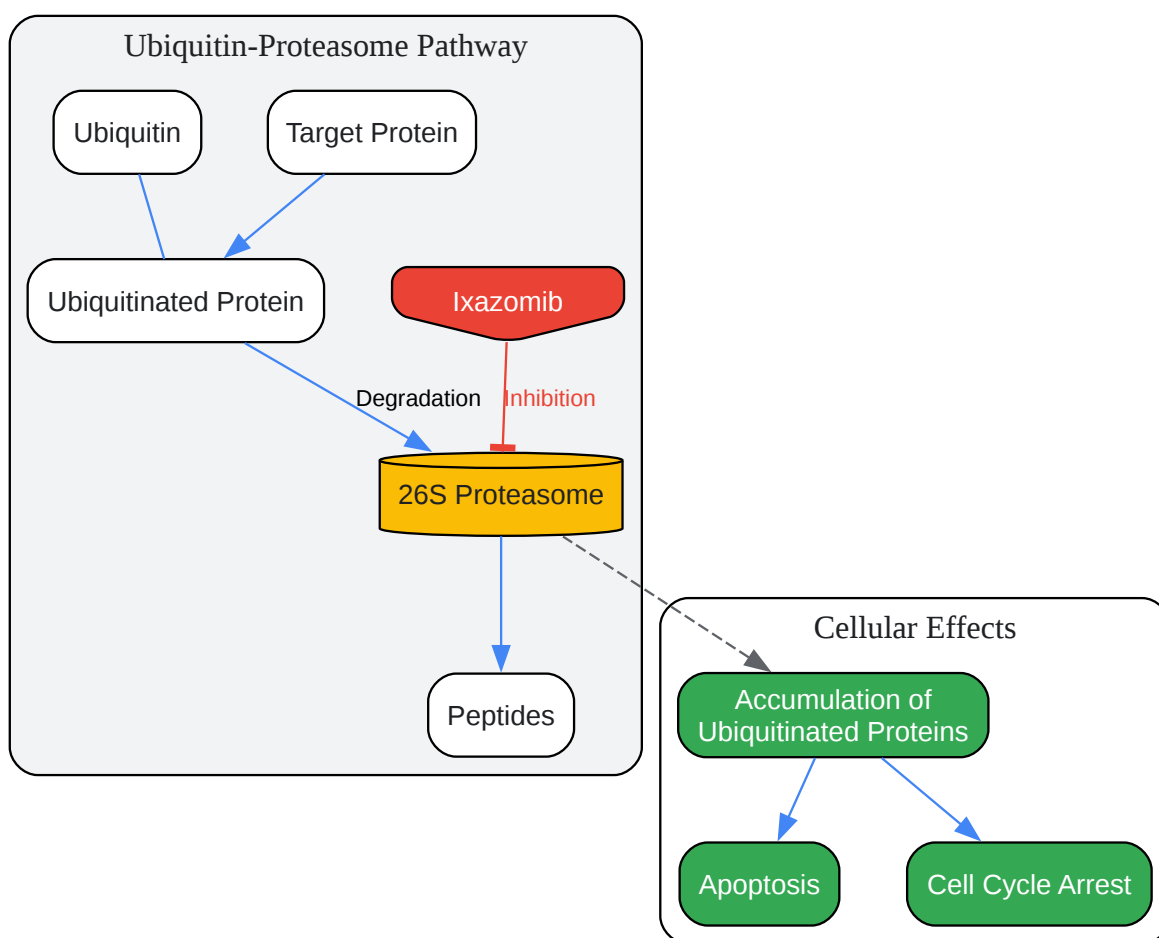


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Caption: General workflow for the HPLC analysis of Ixazomib.

Signaling Pathway Context: Proteasome Inhibition by Ixazomib

Ixazomib functions by reversibly inhibiting the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S proteasome. This disruption of the ubiquitin-proteasome pathway leads to an accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Understanding this mechanism is crucial for researchers in drug development.



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Caption: Mechanism of action of Ixazomib via proteasome inhibition.

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